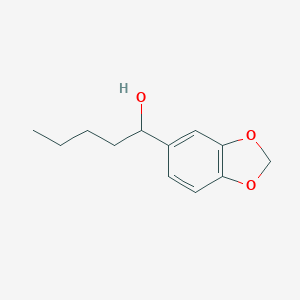

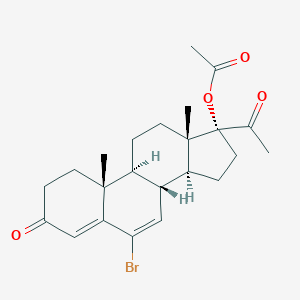

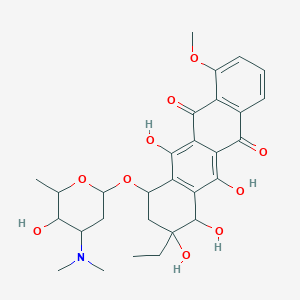

6-Bromo-3,20-dioxopregna-4,6-dien-17-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "6-Bromo-3,20-dioxopregna-4,6-dien-17-yl acetate" is a brominated steroid derivative. Steroids are a significant class of organic compounds with a wide range of biological activities. The introduction of bromine into the steroid structure can alter its physical and chemical properties and can be used to synthesize compounds with potential pharmacological activities .

Synthesis Analysis

The synthesis of brominated steroids often involves the introduction of a halogen atom into the steroid skeleton. For instance, the synthesis of 17,21-bis(acetyloxy)-6beta-fluoro-1,4,9(11)-triene-3,20-dione and its 2-bromo analogue from 21-(acetyloxy)-6beta-fluoro-5alpha,11alpha,17-trihydroxypregnane-3,20-dione involves successive reactions with hypobromous acid, epoxidation, and fluorination . Similarly, the synthesis of 6β-Bromo-androstadien-(1.4)-dion-(3.17) and its derivatives is achieved through reactions involving acetic anhydride and boron trifluoride-etherate, followed by chromatographic processes .

Molecular Structure Analysis

The molecular structure of brominated steroids is characterized by the presence of a bromine atom, which can significantly influence the conformation and reactivity of the molecule. The X-ray crystal structure of related compounds, such as 6-methyl-3,20-dioxo-4,6-pregnadien-17α-yl acetate, reveals that the A rings of these molecules have intermediate sofa-half-chair conformations and are bent relative to the steroid skeleton . The presence of a bromine atom is expected to introduce steric effects that can further influence the molecular conformation.

Chemical Reactions Analysis

Brominated steroids can undergo various chemical reactions, including dienone-phenol rearrangements, as seen in the conversion of 6β-bromo-1.4-androstadiene-3.17-dione to its hydroxy derivatives . The introduction of a bromine atom can also affect the stereoselectivity of reactions, as demonstrated in the synthesis of 3-bromo-6-methyl-6-nitrocyclohexa-2,4-dienyl acetate and its rearrangement products .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated steroids are influenced by the presence of the bromine atom and other substituents in the molecule. For example, the crystal structure of 6α-methyl-3,20-dioxo-5β-pregnan-17α-yl acetate shows that it is isostructural with medroxyprogesterone acetate, suggesting similarities in their physical properties . The introduction of halogen atoms can also enhance the lipophilicity of the steroid, potentially affecting its biological activity and distribution in the body .

Scientific Research Applications

Molecular Interactions and Biological Effects

- A study explored the molecular interactions of progesterone derivatives, including compounds structurally related to 6-Bromo-3,20-dioxopregna-4,6-dien-17-yl acetate, with enzymes and receptors. It was found that certain derivatives inhibit 5α-reductase types 1 and 2 isozymes and bind to androgen receptors, potentially affecting prostate and seminal vesicles growth (Bratoeff, García, Heuze, Soriano, Mejía, Labastida, Valencia, & Cabeza, 2010) Read more.

Synthesis and Chemical Transformations

- Research on the bromination of steroidal 3-keto-4,6-dienes, which are closely related to the target compound, has led to the development of methods for obtaining specific bromo derivatives. These studies contribute to the understanding of chemical reactions and mechanisms involved in the synthesis of such complex molecules (Jaime, Reyes, Ruiz, Vélez, Méndez, & Suárez, 2001) Read more.

Anticancer and Antiproliferative Effects

- The reaction of certain steroidal derivatives with amines has been investigated for the synthesis of compounds with potential anticancer effects. Initial evaluations have indicated varying effects on cell proliferation, hinting at the therapeutic potential of these compounds against certain cancer cell lines (Stulov, Zavialova, Mehtiev, Novikov, Tkachev, Timofeev, & Misharin, 2010) Read more.

Methodological Advances in Drug Design

- A study utilized molecular docking to design new progesterone analogues, demonstrating the applicability of computational methods in the search for active progestins. This approach helps in predicting the activity of candidate compounds and their interactions with the progesterone receptor (Petrosyan, Belinskaia, Taborskaia, & Shabanov, 2020) Read more.

properties

IUPAC Name |

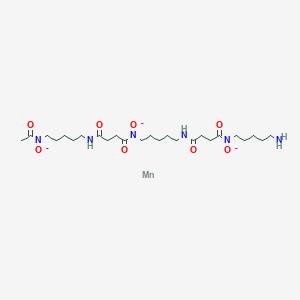

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-bromo-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29BrO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16-,17+,18+,21-,22+,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNELXLYMMBIRSK-DFXBJWIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Br)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Br)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573549 |

Source

|

| Record name | 6-Bromo-3,20-dioxopregna-4,6-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3,20-dioxopregna-4,6-dien-17-yl acetate | |

CAS RN |

15251-04-4 |

Source

|

| Record name | 6-Bromo-3,20-dioxopregna-4,6-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one](/img/structure/B143441.png)